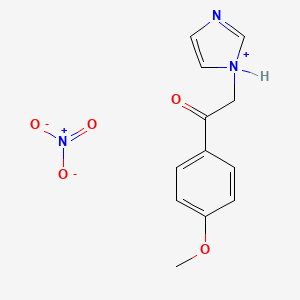

N-(4-Methoxyphenacyl)imidazole nitrate

Description

Properties

CAS No. |

24155-39-3 |

|---|---|

Molecular Formula |

C12H13N3O5 |

Molecular Weight |

279.25 g/mol |

IUPAC Name |

2-(1H-imidazol-1-ium-1-yl)-1-(4-methoxyphenyl)ethanone;nitrate |

InChI |

InChI=1S/C12H12N2O2.NO3/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14;2-1(3)4/h2-7,9H,8H2,1H3;/q;-1/p+1 |

InChI Key |

IMHJHBQYKOTFIG-UHFFFAOYSA-O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenacyl)imidazole nitrate typically involves the reaction of 4-methoxyphenacyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with nitric acid to form the nitrate salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenacyl)imidazole nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-Methoxyphenacyl)imidazole nitrate is a chemical compound with a molecular weight of approximately 279.248 g/mol. It features an imidazole ring and a methoxyphenacyl group, enhancing its reactivity and biological activity, making it interesting for medicinal chemistry and pharmacology.

Potential Applications of this compound

This compound has several potential applications, including pharmaceutical development, interaction studies, and synthesis.

Pharmaceutical Development

- This compound may serve in pharmaceutical development due to its biological activity. Imidazole structures are often associated with antifungal and antibacterial properties. Research into the specific biological activities of this compound is ongoing, and its potential therapeutic applications are being explored.

- SAR (Structure-Activity Relationship) studies have suggested that the linking of a 4-methoxyphenacyl group at the third position of the imidazole ring can alter its cytotoxic activity .

- Compounds containing an imidazole ring display a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, antiepileptic, antitubercular, and antifungal activities .

Interaction Studies

- Interaction studies involving this compound aim to understand how this compound interacts with biological targets. Key areas of investigation include: target identification, binding affinity, and mechanistic studies. These studies are crucial for elucidating the pharmacological profile of this compound and optimizing its use in therapeutic contexts.

Synthesis

- The synthesis of this compound can be approached through several methods, according to Smolecule. These methods highlight the versatility in synthesizing this compound for research and potential commercial applications.

Structural Similarity

-

Several compounds share structural similarities with this compound. Examples include Sertaconazole Nitrate, Clotrimazole, Miconazole, and Benzimidazole derivatives.

Compound Name Structure Type Unique Features Sertaconazole Nitrate Imidazole derivative Antifungal properties; used clinically Clotrimazole Imidazole derivative Broad-spectrum antifungal activity Miconazole Imidazole derivative Effective against dermatophytes Benzimidazole derivatives Heterocyclic compounds Diverse biological activities

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenacyl)imidazole nitrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The methoxyphenacyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrate group may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Reaction Kinetics with Ozone

Imidazole derivatives exhibit varying reactivities toward ozone, depending on substituents and ring structure:

- Imidazole (unsubstituted) : Reacts with ozone at pH 7 with a species-specific second-order rate constant of $ k = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $, forming cyanate, formamide, and formate as major products .

- Pyrazole : Shows slower reactivity ($ k_{\text{app}} = 56 \, \text{M}^{-1}\text{s}^{-1} $) and requires a higher ozone stoichiometry (4.6 mol O₃ per mol pyrazole) for complete degradation. Glyoxal and formate are primary products .

- 1-Benzylimidazole : Reacts via ozone attack on the imidazole ring rather than the benzyl group, forming hydroxylated intermediates and ring-opened products .

Table 1: Ozonation Rate Constants and Major Products

| Compound | $ k_{\text{O3}} \, (\text{M}^{-1}\text{s}^{-1}) $ | Major Products |

|---|---|---|

| Imidazole | $ 2.3 \times 10^5 $ | Cyanate, formamide, formate |

| Pyrazole | $ 56 $ | Glyoxal, formate |

| 1-Benzylimidazole | Not reported | Hydroxylated intermediates, formamide |

| 4-Hydroxypyrazole | $ >9 \times 10^4 $ | Uncharacterized secondary products |

| N-(4-Methoxyphenacyl)imidazole nitrate (inferred) | Likely $ >10^5 $ | Hypothetical: Nitrate-derived byproducts |

Degradation Pathways and Environmental Persistence

- Imidazole: Degrades via ozone attack on the C–C double bond, yielding cyanate (100% yield per consumed imidazole) and formamide, both biodegradable and non-persistent in aquatic environments .

- Pyrazole : Forms glyoxal (5% yield) and formate (54% yield), but unidentified products (e.g., hydroxypyrazoles) may persist during biological post-treatment .

- Econazole nitrate () : As a complex imidazole derivative with chlorophenyl groups, its degradation may generate halogenated byproducts with higher environmental persistence and toxicity compared to simpler imidazoles .

- The methoxyphenacyl group might stabilize intermediates, delaying hydrolysis compared to unsubstituted imidazole .

Table 2: Degradation Product Yields and Environmental Impact

| Compound | Key Products (% Yield) | Environmental Persistence |

|---|---|---|

| Imidazole | Cyanate (100%), formamide (14%) | Low (readily hydrolyzed) |

| Pyrazole | Formate (54%), glyoxal (5%) | Moderate (unknown TPs) |

| Econazole nitrate | Halogenated byproducts | High (bioaccumulative) |

| This compound | Hypothetical: Nitro compounds | Likely moderate |

Structural and Functional Analogues

- Tetra(imidazole)copper(II) nitrate () : A coordination complex with four imidazole ligands. Unlike this compound, this compound’s reactivity is dominated by copper-mediated redox processes rather than direct ozone interactions .

- Tinidazole-related compounds () : Nitroimidazole derivatives like 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole exhibit distinct reactivity due to the nitro group, which may undergo reduction rather than ozonation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-Methoxyphenacyl)imidazole nitrate to minimize impurities?

- Methodological Answer : Synthesis protocols should prioritize reaction stoichiometry and solvent selection. For example, dimethylformamide (DMF) is effective for stabilizing intermediates in imidazole derivative synthesis, as demonstrated in maleimide-modified imidazole reactions . Chromatographic purification (e.g., HPLC) is critical to isolate the target compound from structurally similar impurities like 1-(2,4-dichlorobenzoylmethyl)imidazole, which may form during nitration or alkylation steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification with high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography, as applied to imidazolium nitrate analogs, can resolve hydrogen-bonding patterns and verify the nitrate counterion’s coordination . Thermal gravimetric analysis (TGA) further assesses stability under varying temperatures .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent; avoid strongly acidic/basic conditions to prevent hydrolysis of the methoxyphenacyl group. Buffered solutions (pH 6–7) at 4°C are optimal for short-term storage. Long-term stability studies should monitor degradation via UV-Vis spectroscopy, referencing protocols for similar imidazole nitrates like miconazole .

Advanced Research Questions

Q. How do computational models explain the reactivity of the imidazole ring in this compound during nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., N1 and C2 positions). Compare with experimental kinetics data from reactions with thiols or amines to validate predictions. Such models have been applied to analogous compounds like 2-(4-nitrophenyl)-1H-imidazole .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Address pharmacokinetic variability by optimizing formulation (e.g., liposomal encapsulation to enhance bioavailability). For antifungal activity studies, use standardized in vitro models (e.g., Candida albicans MIC assays) paired with murine infection models, as demonstrated for structurally related 1H-imidazole nitrates . Metabolite profiling via LC-MS can identify active/inactive derivatives .

Q. How does the methoxyphenacyl group influence binding interactions with biological targets?

- Methodological Answer : Fluorescence quenching assays, as used for N-(4-hydroxyphenyl)imidazole-calixarene complexes, can quantify binding constants (Kb) and identify key interactions (e.g., π-π stacking or hydrogen bonding). Molecular docking studies against fungal cytochrome P450 targets (e.g., CYP51) may reveal steric effects from the methoxy group .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Chiral chromatography or asymmetric catalysis (e.g., using Evans auxiliaries) can control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC, referencing methods for impurities like Imp. I(EP) in fenticonazole nitrate synthesis . Process analytical technology (PAT) tools ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.